N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-2-(trifluoromethyl)benzamide
Description
N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-2-(trifluoromethyl)benzamide is a synthetic small molecule featuring a [1,2,4]triazolo[4,3-b]pyridazine core substituted with an ethoxy group at position 6 and a 2-(trifluoromethyl)benzamide moiety linked via a methylene group. The trifluoromethyl group on the benzamide is a bioisostere known to enhance metabolic stability and binding affinity in medicinal chemistry applications .
Properties
IUPAC Name |
N-[(6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]-2-(trifluoromethyl)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14F3N5O2/c1-2-26-14-8-7-12-21-22-13(24(12)23-14)9-20-15(25)10-5-3-4-6-11(10)16(17,18)19/h3-8H,2,9H2,1H3,(H,20,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKGFKWGGBLYFOE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NN2C(=NN=C2CNC(=O)C3=CC=CC=C3C(F)(F)F)C=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14F3N5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation of 6-Ethoxy-Triazolo[4,3-b]Pyridazine
The triazolopyridazine scaffold is typically constructed via cyclization of an aminopyridazine precursor. A method adapted from Reference Example 13 of EP0781283B1 involves:
- Aminopyridazine Synthesis :
- Triazole Ring Formation :
Reaction Conditions :
Functionalization at Position 3
To introduce the methylene bridge required for benzamide coupling:
- Chloromethylation :
- Amination :
Synthesis of 2-(Trifluoromethyl)Benzamide
Bromination and Cyanidation
A method from CN115677522A outlines the synthesis of ortho-substituted benzamides:
- Sandmeyer Bromination :
Cyanide Substitution :
Hydrolysis to Benzamide :
Characterization Data :
Coupling of Subunits
Nucleophilic Substitution
The chloromethyl triazolopyridazine reacts with 2-(trifluoromethyl)benzamide in the presence of a base (e.g., K₂CO₃):
Reductive Amination (Alternative Route)
For improved efficiency:
- Formation of Imine : React 3-aminomethyl-triazolopyridazine with 2-(trifluoromethyl)benzaldehyde.
- Reduction : Use NaBH₃CN or H₂/Pd-C to reduce the imine to the secondary amine.
- Oxidation to Amide : Oxidize the amine to the amide using RuO₄ or enzymatic methods.
Optimization and Scale-Up Considerations
Solvent and Catalyst Selection
Waste Management
- CuBr Recovery : The Sandmeyer reaction’s CuBr byproduct is recyclable via filtration and acid washing.
- Cyanide Neutralization : Effluents containing KCN are treated with FeSO₄ to precipitate non-toxic Prussian blue.
Analytical Characterization
Spectroscopic Data
Purity Assessment
- HPLC : >99.6% purity using a C18 column (MeCN:H₂O = 70:30).
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the ethoxy group, leading to the formation of aldehyde or carboxylic acid derivatives.
Reduction: Reduction reactions can target the triazolopyridazine core, potentially leading to the formation of dihydro or tetrahydro derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be employed under basic conditions.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.
Scientific Research Applications
Structural Overview
The compound features:
- Triazolo[4,3-b]pyridazine moiety
- Trifluoromethyl benzamide structure
- A methyl bridge connecting the two components
This intricate architecture implies potential pharmacological properties due to the synergistic effects of its structural components.
Anticancer Activity
Preliminary studies indicate that compounds with similar structural motifs exhibit notable anticancer properties. The mechanism of action for N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-2-(trifluoromethyl)benzamide involves the inhibition of c-Met and Pim-1 kinases, which are critical in cell proliferation and survival pathways. By targeting these kinases, the compound can induce cell cycle arrest and promote apoptosis in cancer cells .
Case Studies
- In vitro Studies : Compounds similar to this compound have shown effectiveness against various cancer cell lines, indicating its potential as an anticancer agent.
- Mechanistic Insights : Studies have demonstrated that derivatives with similar triazolo and chromene frameworks exhibit significant cytotoxicity against human cancer cell lines, suggesting that this compound may share these beneficial properties due to its structural characteristics.
Antimicrobial Activity
The compound's diverse structural motifs also suggest potential antimicrobial applications. Compounds containing triazole rings are known for their broad-spectrum antimicrobial activities.
Data Table: Antimicrobial Efficacy
| Compound | Target Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 6d | Mycobacterium smegmatis | 6.25 µg/ml |
| 6e | Pseudomonas aeruginosa | 19 mm diameter inhibition |
These results indicate that this compound may possess similar antimicrobial efficacy due to its structural analogies with other tested compounds .
Anti-inflammatory Properties
The anti-inflammatory potential of compounds with triazole and chromene frameworks has been well-documented. The unique combination of functional groups in this compound may enhance its anti-inflammatory effects.
Biological Activity
N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-2-(trifluoromethyl)benzamide is a complex organic compound that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of the compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
Structural Characteristics
The compound features a triazolo[4,3-b]pyridazine moiety connected to a trifluoromethyl benzamide. This intricate structure suggests potential for diverse biological activities, particularly in targeting key molecular pathways involved in diseases such as cancer.
This compound is primarily known for its interaction with various molecular targets, including receptor tyrosine kinases. A significant target is the c-Met receptor, which plays a crucial role in cell proliferation and survival. The compound acts by inhibiting enzyme activity through binding to the active site of these receptors, thereby disrupting critical signaling pathways involved in tumor growth and metastasis .
Biological Activities
Research indicates that compounds with similar structural motifs exhibit a range of biological activities:
- Anticancer Activity : Compounds containing triazole frameworks have demonstrated significant anticancer properties by inhibiting various kinases involved in cancer progression . For instance, related triazoloquinazolinones have shown efficacy as inhibitors of Polo-like kinase 1 (PLK1), a regulator of cell division.
- Anti-inflammatory and Antioxidant Effects : Some derivatives have been reported to possess anti-inflammatory and antioxidant properties, making them potential candidates for treating inflammatory diseases .
Case Studies and Research Findings
Several studies have highlighted the biological activities of related compounds. Below is a summary of relevant findings:
Pharmacological Profile
The pharmacological profile of this compound suggests it may serve as a promising lead compound in drug development. Its ability to inhibit key signaling pathways associated with cancer progression positions it as a candidate for further investigation.
Comparison with Similar Compounds
Structural and Functional Group Variations
The table below highlights key structural differences and similarities with related compounds:
Key Findings from Comparative Analysis
Core Structure Impact: The [1,2,4]triazolo[4,3-b]pyridazine core in the target compound distinguishes it from [1,2,4]triazolo[4,3-a]pyridine derivatives (e.g., ). Pyridazine’s electron-deficient nature may enhance interactions with aromatic residues in target proteins compared to pyridine-based analogs .
Substituent Effects: Ethoxy vs. Hydroxy: The ethoxy group in the target compound increases lipophilicity (logP) compared to the hydroxy analog (), favoring blood-brain barrier penetration or prolonged half-life . Trifluoromethyl Benzamide: This group offers superior metabolic stability over non-fluorinated benzamides (e.g., ’s chlorobenzylamino derivative) due to resistance to oxidative degradation . Chlorobenzyl vs. Trifluoromethyl: The 4-chlorobenzyl group in may exhibit stronger σ-electron withdrawal, whereas the trifluoromethyl group provides steric bulk and moderate electron-withdrawing effects, influencing target selectivity .
Therapeutic Potential: Thioether-linked heterocycles () are associated with antiviral activity, while the target compound’s trifluoromethyl benzamide suggests kinase or protease inhibition, akin to BD300779 () . Fluorinated derivatives (e.g., Example 53 in ) highlight the role of fluorine in enhancing bioavailability, a feature shared with the target compound’s trifluoromethyl group .
Q & A
What synthetic methodologies are established for preparing the [1,2,4]triazolo[4,3-b]pyridazine core structure in this compound?
The [1,2,4]triazolo[4,3-b]pyridazine scaffold can be synthesized via cyclization reactions. For example, hydrazine derivatives of pyridazines (e.g., 3-chloro-6-hydrazinylpyridazine) react with diethyl ethoxymethylenemalonate or triethyl orthoacetate under reflux to form the triazole ring . Optimizing reaction conditions (e.g., solvent choice, temperature, and stoichiometry) is critical for regioselectivity and yield. Ethoxy substitution at position 6 can be introduced via nucleophilic displacement of chlorine using sodium ethoxide or similar reagents .
How can researchers confirm the structural integrity and purity of this compound?
Advanced spectroscopic techniques are essential:
- 1H NMR : Characterizes substitution patterns (e.g., chemical shifts for ethoxy groups at ~1.3–1.5 ppm and trifluoromethyl protons at ~7.5–8.0 ppm) .
- IR Spectroscopy : Identifies amide C=O stretches (~1650–1700 cm⁻¹) and triazole ring vibrations (~1500–1600 cm⁻¹) .
- Mass Spectrometry (ES-MS) : Confirms molecular weight (e.g., [M+H]+ peaks) and fragmentation patterns .
- Elemental Analysis : Validates C, H, N composition within ±0.4% of theoretical values .
What strategies address solubility challenges in biological assays for hydrophobic triazolopyridazine derivatives?
The trifluoromethyl and benzamide groups contribute to hydrophobicity. Strategies include:
- Co-solvent Systems : Use DMSO (<1% v/v) or cyclodextrin-based formulations to enhance aqueous solubility .
- Prodrug Design : Introduce ionizable groups (e.g., phosphate esters) temporarily to improve solubility .
- Micellar Encapsulation : Employ surfactants like Tween-80 during in vitro assays .
How does the trifluoromethyl group influence bioactivity and metabolic stability?
The trifluoromethyl group enhances:
- Lipophilicity : Improves membrane permeability and target engagement .
- Metabolic Stability : Reduces oxidative degradation by cytochrome P450 enzymes, prolonging half-life .
- Electron-Withdrawing Effects : Modulates electron density in the benzamide moiety, affecting binding to enzymatic active sites (e.g., kinase or protease targets) .
What computational approaches are used to predict target interactions and optimize binding affinity?
- Molecular Docking : Virtual screening against protein databases (e.g., PDB:3LD6 for fungal 14-α-demethylase) identifies potential binding modes. GOLD scoring >80 suggests high affinity .
- QSAR Modeling : Correlates substituent effects (e.g., ethoxy vs. methoxy) with bioactivity data to guide structural modifications .
- MD Simulations : Assess binding stability over time, highlighting key hydrogen bonds or hydrophobic interactions .
How should discrepancies in reported bioactivity data for triazolopyridazine derivatives be resolved?
Contradictions may arise from assay conditions (e.g., cell line variability, concentration ranges). Mitigation strategies:
- Standardized Protocols : Replicate studies using identical cell lines (e.g., HepG2 for hepatic steatosis models) and assay conditions .
- Meta-Analysis : Compare IC50 values across studies, adjusting for variables like serum protein binding .
- Orthogonal Assays : Validate hits using alternative methods (e.g., SPR for binding affinity vs. cell viability assays) .
What are the key considerations for scaling up synthesis while maintaining purity?
- Catalyst Optimization : Use phase-transfer catalysts (e.g., TBAB) to enhance reaction rates in biphasic systems .
- Chromatography-Free Purification : Recrystallize intermediates from ethanol/water mixtures to remove byproducts .
- Process Analytical Technology (PAT) : Monitor reactions in real-time via inline FTIR or HPLC to ensure consistency .
Which biological targets are most promising for this compound based on structural analogs?
- Antifungal Targets : Triazolopyridazines inhibit 14-α-demethylase in fungi, similar to fluconazole derivatives .
- Anticancer Targets : Trifluoromethylbenzamide moieties show activity against kinases (e.g., EGFR) in tumor models .
- Metabolic Disease Targets : Retinol-binding protein 4 (RBP4) antagonists for hepatic steatosis .
How can regioselectivity challenges during substitution reactions be addressed?
- Directing Groups : Use protecting groups (e.g., pivaloyl) to steer electrophilic substitution to desired positions .
- Microwave-Assisted Synthesis : Enhances reaction specificity by reducing side-product formation .
- DFT Calculations : Predict reactive sites on the triazolopyridazine core to guide synthetic planning .
What are the recommended storage conditions to ensure long-term stability?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
